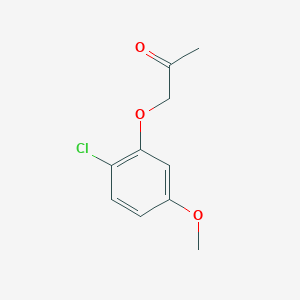

1-(2-Chloro-5-methoxyphenoxy)propan-2-one

Descripción

1-(2-Chloro-5-methoxyphenoxy)propan-2-one is a substituted propan-2-one derivative featuring a 2-chloro-5-methoxyphenoxy group attached to the ketone-bearing carbon. Propan-2-one derivatives are frequently synthesized via palladium-catalyzed reactions or microwave-assisted methods, as seen in related compounds .

Propiedades

Fórmula molecular |

C10H11ClO3 |

|---|---|

Peso molecular |

214.64 g/mol |

Nombre IUPAC |

1-(2-chloro-5-methoxyphenoxy)propan-2-one |

InChI |

InChI=1S/C10H11ClO3/c1-7(12)6-14-10-5-8(13-2)3-4-9(10)11/h3-5H,6H2,1-2H3 |

Clave InChI |

BTHATVCDFNNBSS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)COC1=C(C=CC(=C1)OC)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1-(2-Cloro-5-metoxifenoxi)propan-2-ona típicamente involucra la reacción de 2-cloro-5-metoxifenol con epiclorhidrina en condiciones básicas para formar el intermedio 1-(2-Cloro-5-metoxifenoxi)-2,3-epoxipropano. Este intermedio se somete luego a hidrólisis ácida para producir el producto final .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.

Análisis De Reacciones Químicas

Tipos de Reacciones

1-(2-Cloro-5-metoxifenoxi)propan-2-ona se somete a varias reacciones químicas, que incluyen:

Sustitución nucleofílica: El grupo cloro puede ser reemplazado por nucleófilos como aminas o tioles.

Oxidación: El grupo metoxilo se puede oxidar para formar aldehídos o ácidos correspondientes.

Reducción: El grupo carbonilo se puede reducir para formar alcoholes.

Reactivos y Condiciones Comunes

Sustitución nucleofílica: Reactivos como azida de sodio o tiocianato de potasio en solventes apróticos polares.

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Principales Productos Formados

Sustitución nucleofílica: Formación de fenoxipropanonas sustituidas.

Oxidación: Formación de ácidos o aldehídos metoxi benzoicos.

Reducción: Formación de 1-(2-Cloro-5-metoxifenoxi)propan-2-ol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis:

- Intermediate in Synthesis: This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in developing new chemical entities.

-

Biological Activity:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit various enzymes, which is crucial for understanding its mechanism of action in biological systems. It may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

- Antimicrobial Properties: Research indicates that 1-(2-Chloro-5-methoxyphenoxy)propan-2-one exhibits antimicrobial activity against several bacterial strains. For example, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents.

-

Pharmaceutical Development:

- Potential Drug Candidate: The compound's structural characteristics make it a candidate for drug development, particularly in targeting diseases where enzyme inhibition plays a critical role. Its methoxy and chloro substituents may enhance its biological activity and selectivity.

Antimicrobial Activity Assessment

A study evaluating the antimicrobial efficacy of this compound demonstrated significant activity against various pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 12.5 |

These findings indicate that the compound could be further explored for therapeutic applications in treating bacterial infections.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition properties of this compound:

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 15.0 |

| Urease | 20.0 |

The ability to inhibit these enzymes suggests potential applications in treating conditions such as Alzheimer's disease and urolithiasis.

Mecanismo De Acción

El mecanismo de acción de 1-(2-Cloro-5-metoxifenoxi)propan-2-ona implica su interacción con objetivos moleculares específicos. El grupo cloro puede participar en reacciones de sustitución nucleofílica, mientras que el grupo metoxilo puede sufrir oxidación o reducción. Estas reacciones permiten que el compuesto modifique las moléculas y vías biológicas, lo que lleva a los efectos observados .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(2-Chloro-5-methoxyphenoxy)propan-2-one and its analogs:

Structural and Electronic Differences

- Substituent Positioning : The target compound’s 2-chloro and 5-methoxy groups create distinct electronic effects compared to analogs like 1-(5-chloro-2-methoxyphenyl)propan-1-one, where substituent positions are reversed . This arrangement may alter resonance stabilization and dipole moments.

- Ketone Position : Propan-2-one derivatives (e.g., lignans in ) exhibit different reactivity compared to propan-1-one isomers due to the ketone’s proximity to the aromatic ring .

Research Findings and Implications

- Spectroscopic Characterization: NMR and IR data for analogs (e.g., 1-(2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one) confirm the utility of these techniques in verifying ketone positioning and substituent effects .

- Safety Considerations : Safety data for 1-(5-chloro-2-methoxyphenyl)propan-1-one emphasize the need for handling protocols for chloroaromatic ketones, likely applicable to the target compound .

Actividad Biológica

1-(2-Chloro-5-methoxyphenoxy)propan-2-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a phenoxy group, which is crucial for its biological activity. The presence of chlorine and methoxy substituents enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Research has indicated that compounds with similar structures exhibit diverse mechanisms of action, primarily through interactions with neurotransmitter systems and receptor modulation. For instance, studies have highlighted the significance of the phenoxy moiety in enhancing affinity for serotonin receptors, which are vital in mood regulation and anxiety disorders .

Antidepressant and Anxiolytic Effects

Several studies have explored the antidepressant and anxiolytic properties of compounds bearing similar structural features. The phenoxy group has been shown to mimic the side chains of neurotransmitters, facilitating binding to serotonin receptors. For example, derivatives with ortho substitutions on the phenoxy group demonstrated enhanced hydrophobic interactions with receptor sites, leading to improved efficacy in animal models of Major Depressive Disorder (MDD) .

Neuroprotective Properties

The neuroprotective potential of this compound has been investigated through its effects on neurodegeneration pathways. In vitro studies suggest that compounds with a similar structure can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. This inhibition is linked to the ability of the phenoxy group to engage in π–π interactions with key amino acids in the target proteins .

Anticancer Activity

The anticancer properties of related compounds have also been documented. For instance, phenoxyalkyl derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship indicates that modifications to the phenoxy group can significantly alter the potency against cancer cells .

Case Studies and Research Findings

A detailed examination of case studies reveals the compound's versatility:

- Case Study 1 : In a study involving a series of phenoxy derivatives, it was found that specific substitutions enhanced binding affinity to serotonin receptors, leading to significant reductions in depressive behaviors in rodent models .

- Case Study 2 : Another investigation focused on the neuroprotective effects demonstrated that compounds with similar structures reduced neuronal death in models induced by NMDA receptor overstimulation. This suggests potential applications in treating neurodegenerative diseases .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.